3,3-Dimethylspiro[3.3]heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylspiro[3.3]heptan-1-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by its distinct physical and chemical properties, making it an interesting subject for scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylspiro[3.3]heptan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable intermediates, often involving the use of strong acids or bases to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethylspiro[3.3]heptan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions to achieve the desired transformation .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylspiro[3.3]heptan-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 3,3-Dimethylspiro[3.3]heptan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity.
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethylspiro[3.3]heptan-1-one is unique due to its spirocyclic structure, which imparts distinct physical and chemical properties. Similar compounds include other spirocyclic ketones and hydrocarbons, such as:
- Spiro[4.5]decane-1-one
- Spiro[3.4]octan-1-one
- Spiro[2.5]nonane-1-one
Eigenschaften
Molekularformel |
C9H14O |
---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
3,3-dimethylspiro[3.3]heptan-1-one |
InChI |
InChI=1S/C9H14O/c1-8(2)6-7(10)9(8)4-3-5-9/h3-6H2,1-2H3 |
InChI-Schlüssel |
NTHHBYTYLOSBEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C12CCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.